molecular formula C14H17FN4S B2375465 3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923234-15-5

3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2375465
CAS No.: 923234-15-5
M. Wt: 292.38
InChI Key: NJQHTNHFYUSZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One efficient and straightforward methodology for the preparation of novel functionalized 1,2,4-triazoles has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles comprises three nitrogen atoms and two carbon atoms . Single crystal X-ray diffraction has been established for structures .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles involve various synthetic methods from different nitrogen sources . For instance, the tandem aerobic oxidative coupling reaction might be a key reaction .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antibacterial Agents : A study by Sztanke et al. (2006) involved the synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives, including compounds related to 3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole, as potential antibacterial agents. These compounds exhibited promising antibacterial activity, comparable to that of chloramphenicol and ampicillin in vitro (Sztanke et al., 2006).

  • Antifungal Activity : Gülerman et al. (1997) synthesized derivatives of this compound and evaluated their antifungal activity, showing moderate effectiveness against various fungal strains (Gülerman et al., 1997).

Anticancer Activity

  • Antileishmanial Agents : A study by El-Saghier et al. (2018) explored the synthesis of amino acid coupled 1,2,4-triazoles, which are structurally similar to this compound, for potential use as antileishmanial agents. These compounds demonstrated effective inhibition of L. aethiopica promastigotes, suggesting potential for treating Leishmaniasis (El-Saghier et al., 2018).

  • Cytotoxicity Testing for Cancer Cell Lines : Balewski et al. (2020) synthesized and tested a range of imidazo[2,1-c][1,2,4]triazole derivatives for their cytotoxic potency against human cancer cell lines. Some derivatives showed significant inhibition of cervical and bladder cancer cells, indicating potential as anticancer agents (Balewski et al., 2020).

Future Directions

The future directions in the field of 1,2,4-triazoles involve the development of new synthetic methods to access triazole derivatives with biological activities .

Properties

IUPAC Name

3-butylsulfanyl-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4S/c1-2-3-10-20-14-17-16-13-18(8-9-19(13)14)12-6-4-11(15)5-7-12/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQHTNHFYUSZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.